4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a sulfamoyl group at position 6 and a benzamide moiety linked via a sulfonyl group to a 3,4-dihydroisoquinoline ring. This compound is structurally designed to optimize interactions with biological targets, particularly enzymes or receptors requiring sulfonamide or aromatic heterocycle recognition. Its synthesis involves multi-step reactions, including sulfonylation, amidation, and heterocycle functionalization, as exemplified in related compounds from the literature .
The 3,4-dihydroisoquinoline moiety provides rigidity and π-π stacking capabilities, critical for target binding .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S3/c24-34(29,30)19-9-10-20-21(13-19)33-23(25-20)26-22(28)16-5-7-18(8-6-16)35(31,32)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2,(H2,24,29,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERHUHZPGMVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry:
Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Functions as an intermediate in organic synthesis for the development of new compounds.
Biology:
Acts as an inhibitor in enzymatic studies, particularly those involving sulfonamide-sensitive enzymes.
Used in the study of cellular pathways and mechanisms.
Medicine:
Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Studied for anti-inflammatory and antitumor properties.
Industry:
Employed in the development of new materials with specific functional properties.
Used as a stabilizer in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways Involved:
Enzymatic Inhibition: The sulfonamide group interacts with enzymes' active sites, inhibiting their activity.
Cellular Pathways: Alters specific signaling pathways, particularly those involving sulfonamide-sensitive targets, resulting in changes in cellular functions and processes.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Linkages
Several compounds share structural motifs with the target molecule, differing primarily in substituents on the benzothiazole or isoquinoline rings:
Key Observations :
- Substituent Effects : Halogens (e.g., Cl, Br) on benzothiazole (e.g., compounds 4b–4e in ) increase lipophilicity but reduce aqueous solubility compared to the sulfamoyl group in the target compound .
- Linker Flexibility : Sulfonyl linkages (as in the target) improve rigidity and metabolic stability compared to methylene or acetamide linkers (e.g., compounds 19–25 in ) .
- Bioactivity : The sulfamoyl group in the target compound enhances selectivity for sulfonamide-sensitive targets like carbonic anhydrases or BChE (butyrylcholinesterase), whereas halogenated analogs (e.g., 4d in ) show broader kinase inhibition .
Pharmacokinetic and Physicochemical Comparisons
Key Insights :
- The sulfamoyl group in the target compound reduces LogP compared to halogenated analogs, improving aqueous solubility and reducing off-target CYP interactions .
- Ethoxy or bromo substituents (e.g., and ) increase metabolic stability but may limit blood-brain barrier penetration due to higher molecular weight and lipophilicity .
Butyrylcholinesterase (BChE) Inhibition :
- Target Compound : IC50 = 0.42 µM (predicted via Glide docking, ).
- Analogues with Methylene Linkers (e.g., compound 19 in ): IC50 = 1.8–3.5 µM due to reduced sulfonamide-enzyme interactions .
- Halogenated Derivatives (e.g., 4d in ): IC50 = 0.9–1.2 µM; bulkier substituents hinder active-site access .
Anti-Amyloid Aggregation :
- The target compound shows 68% inhibition of Aβ1–42 aggregation at 10 µM, outperforming methylene-linked analogs (e.g., compound 21 in : 45% inhibition) .
Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
